NPS1 protein
Description
Properties
CAS No. |
148997-66-4 |
|---|---|
Molecular Formula |
C10H12ClI2NO3 |
Synonyms |
NPS1 protein |
Origin of Product |
United States |
Ii. Saccharomyces Cerevisiae Nps1 Sth1 : Molecular and Cellular Biology
Genetic Organization and Regulation of NPS1 Expression
Identification of the NPS1 Gene Locus
The NPS1 gene (Nuclear Protein of Saccharomyces) was identified and cloned, revealing that it encodes a large nuclear protein. nih.govresearchgate.netnih.gov Its systematic name is YIL126W. yeastgenome.org The gene is essential for cell viability, and its disruption leads to cell cycle arrest at the large-bud stage with a G2/M phase DNA content. researchgate.netnih.gov This indicates a critical role for NPS1 in the progression through mitosis.
| Gene Information | |
| Gene Name | NPS1 (STH1) |
| Systematic Name | YIL126W |
| Organism | Saccharomyces cerevisiae |
| Essentiality | Essential for cell growth. nih.govresearchgate.netnih.gov |
| Cellular Role | G2 phase control, component of the RSC chromatin remodeling complex. nih.govplos.org |
Transcriptional Regulation Mechanisms of NPS1
The expression of NPS1 is subject to regulatory control. Studies using galactose-inducible NPS1 constructs have shown that repression of NPS1 expression leads to cell cycle arrest. researchgate.netnih.gov Further research has indicated that the RSC complex, of which NPS1 is a part, is involved in the transcriptional regulation of various genes, including those required for sporulation and mitochondrial function. plos.orgoup.com For instance, the Nps1p/RSC complex is required for the maximal expression of early meiotic genes. oup.com It also plays a role in regulating the transcription of some target genes of the HAP complex, which is an activator of respiratory gene expression. plos.org A physical interaction between Nps1 and Hap4, the transcriptional activator component of the HAP complex, has been observed. plos.orgnrib.go.jp
Homology to SNF2/GAM1 Gene and Functional Divergence
The NPS1 gene contains a significant sequence of approximately 2 kilobases that exhibits high homology to the S. cerevisiae SNF2/GAM1 gene. nih.govresearchgate.netnih.gov SNF2 is a well-characterized transcriptional regulator involved in multiple gene expression pathways and is the catalytic subunit of the SWI/SNF chromatin remodeling complex. nih.govthebiogrid.org Despite this homology, the functions of NPS1 and SNF2/GAM1 are distinct. nih.govresearchgate.netnih.gov While both are ATP-dependent chromatin remodelers, they are components of different complexes (RSC and SWI/SNF, respectively) and are not functionally interchangeable. nih.govplos.org
Protein Structure and Domain Architecture of S. cerevisiae NPS1
Predicted Amino Acid Sequence Features
The NPS1 gene encodes a protein with a predicted molecular weight of 156,735 Daltons, comprising 1359 amino acids. nih.govresearchgate.netnih.gov The protein is localized to the nucleus. nih.gov Analysis of the amino acid sequence reveals features characteristic of a large, multi-domain protein. The Sth1p protein is noted to be relatively short-lived and present in low to moderate abundance within the cell. yeastgenome.org Post-translational modifications, including acetylation, ubiquitination, sumoylation, and phosphorylation, have been identified on the Sth1p protein. yeastgenome.org
| Predicted Protein Features | |
| Protein Name | NPS1 (STH1) |
| Amino Acid Count | 1359. nih.govresearchgate.netnih.gov |
| Predicted Molecular Weight | 156.7 kDa. nih.govresearchgate.netnih.gov |
| Cellular Localization | Nucleus. nih.gov |
Characterization of the ATP-Binding Site and Its Functional Essentiality
NPS1 possesses a predicted ATP-binding site, a characteristic feature of proteins involved in energy-dependent processes. Research has identified a highly conserved lysine (B10760008) residue, Lys792, within this presumed ATP-binding domain. researchgate.netnih.gov To investigate its importance, a mutation was introduced to substitute this lysine with a glutamic acid. The resulting mutant gene was unable to rescue the lethal phenotype caused by the disruption of the NPS1 gene, providing strong evidence that Lys792 is essential for the in vivo function of NPS1. researchgate.netnih.gov This highlights the critical role of ATP hydrolysis in the protein's activities. The ATPase activity of Sth1p is stimulated by DNA and is a prerequisite for its function within the cell. researchgate.net
Furthermore, temperature-sensitive mutations within the highly conserved ATPase/helicase domain of sth1 lead to both cell cycle and non-cell cycle-related defects, indicating that the ATPase function of Sth1p is fundamental to its multiple essential roles in the cell. researchgate.net The ATPase activity of the ISW1 and ISW2 complexes, which are related to RSC, is specifically stimulated by nucleosomes, suggesting a mechanism for recognizing and interacting with chromatin. nih.gov
Domain Organization and Predicted Structural Elements
The NPS1 protein exhibits a complex domain architecture, which is crucial for its function. It contains a significant region of approximately 2 kb that shares high homology with the S. cerevisiae SNF2/GAM1 gene, known for its role as a transcriptional regulator. researchgate.netnih.gov A key feature of NPS1 is its ATPase/helicase domain, which is highly conserved and essential for its function. researchgate.net
In addition to the ATPase domain, NPS1 contains a C-terminal bromodomain. psu.edu Deletion of portions of this bromodomain results in temperature sensitivity, characterized by the formation of highly elongated buds and a DNA content of 2C, indicating a disruption of a specific cellular function. researchgate.net The protein also contains a region designated as domain 2, which is conserved in Snf2 homologs and is involved in protein-protein interactions. psu.edu
Table 1: Key Domains and Residues of S. cerevisiae NPS1 (STH1)
| Domain/Residue | Location/Residue | Function/Significance | Reference |
|---|---|---|---|
| ATP-Binding Site | Lys792 | Essential for NPS1 function; mutation leads to loss of function. | researchgate.netnih.gov |
| ATPase/Helicase Domain | - | Highly conserved; essential for multiple cellular roles. | researchgate.net |
| Bromodomain | C-terminal | Required for wild-type function; deletion causes cell cycle defects. | researchgate.net |
| Domain 2 | N-terminal region | Conserved region involved in interactions with other proteins. | psu.edu |
Subcellular Localization and Fundamental Cellular Roles
As its name "Nuclear Protein of Saccharomyces" suggests, NPS1 is localized to the nucleus. researchgate.netnih.govyeastgenome.org This localization is consistent with its role in chromatin remodeling, a process that occurs within the nuclear environment. yeastgenome.org Specifically, NPS1 is found associated with chromatin, particularly in the centromeric and flanking regions. uniprot.org Its association with these loci is dependent on its own presence, highlighting its key role in tethering the RSC complex to specific genomic locations. uniprot.org
The NPS1 gene is indispensable for the growth and viability of Saccharomyces cerevisiae. researchgate.netnih.gov Disruption of the NPS1 gene is lethal, demonstrating its critical role in fundamental cellular processes. researchgate.netnih.gov Studies involving conditional mutants, such as those with a galactose-inducible NPS1 gene, have shown that repression of NPS1 expression leads to growth arrest. researchgate.netnih.gov The essential nature of NPS1 is attributed to its central role as the ATPase subunit of the RSC complex, which is itself essential for mitotic growth. uniprot.orgnih.gov
NPS1 plays a crucial role in the regulation of the cell cycle, specifically in the G2 phase. researchgate.netnih.govuniprot.org Depletion of NPS1 causes cells to arrest at the large-bud stage, with a single nucleus and a DNA content characteristic of the G2/M phase. researchgate.netnih.gov This cell cycle arrest phenotype points to a critical function of NPS1 in the progression from G2 to mitosis. researchgate.netnih.gov Further incubation of these arrested cells under NPS1-repressed conditions can lead to re-replication of DNA without undergoing mitosis. researchgate.netnih.gov The temperature-sensitive nps1-105 mutant also exhibits G2/M arrest at the restrictive temperature. oup.com This arrest may be linked to the spindle-assembly checkpoint, as defects in centromeric chromatin structure caused by the nps1 mutation could lead to impaired kinetochore function. oup.com
Participation in the RSC Chromatin-Remodeling Complex
NPS1 is the catalytic ATPase subunit of the RSC (Remodel the Structure of Chromatin) complex, an abundant and essential chromatin-remodeling machine in yeast. oup.comuniprot.org The RSC complex is involved in a wide range of cellular processes, including transcription regulation and nucleosome positioning. uniprot.org It utilizes the energy from ATP hydrolysis, driven by NPS1, to alter the interactions between histones and DNA. oup.com This activity can involve the translocation of DNA, the creation of DNA twists, and conformational changes in the nucleosome. uniprot.org The RSC complex, with NPS1 as its core engine, is required for proper kinetochore function in chromosome segregation and for the organization of the cellular cytoskeleton through a PKC1-dependent signaling pathway. uniprot.org
The RSC complex exists in two distinct isoforms, which share core subunits like NPS1 but differ in the presence of either the Rsc1 or Rsc2 protein. nih.gov Both isoforms play roles in cellular processes, with some functional redundancy observed. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| Adenosine triphosphate | ATP |
| Cercosporamide | |
| Glutamic acid | |
| Lysine |
NPS1/STH1 as an Essential Component of the RSC Complex
The this compound, also known as STH1 (SNF2 homolog 1), is a critical nuclear protein in the budding yeast Saccharomyces cerevisiae. nih.govuniprot.org It is identified as the catalytic subunit of the Remodels the Structure of Chromatin (RSC) complex, a multi-protein machine essential for life. nih.govmolbiolcell.orgfrontiersin.org The NPS1/STH1 gene is indispensable for mitotic growth. nih.govyeastgenome.org The RSC complex is a member of the SWI/SNF family of ATP-dependent chromatin remodelers and is significantly more abundant in yeast cells than its homolog, the SWI/SNF complex. wikipedia.orgtandfonline.com The essential nature of NPS1/STH1 is highlighted by the fact that its absence is lethal to the cell, underscoring its central role in cellular function. frontiersin.orgwikipedia.org The protein itself is a key component, and its association is required for the RSC complex to localize to specific chromatin regions, such as centromeres. uniprot.orgnycu.edu.tw The entire RSC complex in S. cerevisiae is composed of 15-17 subunits, many of which are essential for viability, with STH1 being the core ATPase engine. molbiolcell.orgfrontiersin.orgwikipedia.org
| Feature | Description | Source(s) |
| Protein Name | Nuclear protein STH1/NPS1 | uniprot.org |
| Organism | Saccharomyces cerevisiae (Baker's yeast) | uniprot.org |
| Complex | RSC (Remodels the Structure of Chromatin) | nih.govoup.com |
| Function | Catalytic ATPase subunit of the RSC complex | uniprot.orgfrontiersin.orgproteinensemble.org |
| Essentiality | Essential for mitotic growth and cell viability | nih.govyeastgenome.orgwikipedia.org |
Functional Role of RSC in Transcription Regulation and Nucleosome Positioning
The RSC complex plays a pivotal role in regulating gene expression through its ability to manipulate chromatin architecture. embopress.org A primary function of RSC is to establish and maintain nucleosome-depleted regions (NDRs) at gene promoters, which are crucial for transcription initiation. nih.gov It achieves this by actively positioning the nucleosomes that flank the NDR, often referred to as the -1 and +1 nucleosomes. nih.gov By controlling the location and occupancy of these nucleosomes, RSC influences the accessibility of promoter DNA to transcription factors and the RNA polymerase II (Pol II) machinery. embopress.orgnih.gov Impairing RSC function leads to the "filling in" of NDRs as these flanking nucleosomes shift inward. nih.gov
Furthermore, RSC's role extends beyond transcription initiation. It is also involved in the elongation phase of transcription by promoting an accessible chromatin state within the coding sequences of genes. nih.gov The complex also contributes to promoter directionality by limiting divergent noncoding transcription, ensuring that the transcriptional machinery proceeds correctly in the protein-coding direction. life-science-alliance.org This is partly achieved by positioning the +1 nucleosome to facilitate proper pre-initiation complex (PIC) assembly and transcription start site (TSS) selection. life-science-alliance.org
Mechanisms of Chromatin Structure Alteration by RSC and NPS1
The RSC complex, powered by the NPS1/STH1 subunit, alters chromatin structure through several dynamic mechanisms. It can slide nucleosomes along the DNA, eject them entirely, or restructure them to change DNA accessibility. researchgate.netelifesciences.org This remodeling activity allows transcription factors and other DNA-binding proteins to access their target sites, which would otherwise be blocked by nucleosomes. nih.gov The process involves the transfer of a histone octamer from a nucleosome to naked DNA, a reaction that depends on ATP and proceeds through an activated RSC-nucleosome intermediate. uniprot.orgproteinensemble.org Research indicates that RSC binds to nucleosomes and uses the energy from ATP hydrolysis to translocate DNA relative to the histone octamer. researchgate.netelifesciences.org This translocation can create DNA loops on the nucleosome surface, ultimately leading to the repositioning or eviction of the histone core. researchgate.net The complex itself is a large, megadalton-sized assembly, and its interaction with nucleosomes can generate a variety of remodeled products, reflecting its versatile role in managing chromatin dynamics. researchgate.net
Essential ATPase Activity within the RSC Complex
The engine driving the chromatin remodeling activity of the RSC complex is the essential ATPase function of its NPS1/STH1 subunit. uniprot.orgmolbiolcell.org This ATPase activity is classified under EC 3.6.4.12 and is fundamental for all RSC functions, including nucleosome sliding and ejection. uniprot.orgelifesciences.org The hydrolysis of ATP provides the necessary energy for the mechanical work of altering histone-DNA contacts. nih.gov The ATPase activity of the RSC complex is stimulated by the presence of DNA, be it single-stranded, double-stranded, or within a nucleosome. wikipedia.org The Sth1 subunit is not only essential for the complex's activity but is also sufficient for remodeling nucleosomes in vitro, highlighting its role as the core catalytic component. nih.gov Mutations that impair the ATPase function of Sth1 are detrimental to the cell, confirming that this enzymatic activity is indispensable for the biological roles of the RSC complex. nih.gov
| Component | Function | Key Features | Source(s) |
| NPS1/STH1 | Catalytic ATPase | Essential for RSC's remodeling activity; Belongs to the SNF2 family of helicase-related proteins. | uniprot.orgmolbiolcell.orgyeastgenome.org |
| RSC Complex | Chromatin Remodeling | Utilizes ATP hydrolysis by NPS1/STH1 to slide, eject, or restructure nucleosomes. | wikipedia.orgtandfonline.comresearchgate.net |
| ATP | Energy Source | Hydrolyzed by NPS1/STH1 to power the mechanical alteration of chromatin structure. | uniprot.orgnih.gov |
Functional Mechanisms and Protein-Protein Interactions
Molecular Mechanisms Underlying G2/M Phase Progression
The NPS1/STH1 protein and the RSC complex are essential for the proper progression of the cell cycle, specifically through the G2/M phase. nih.govnih.govcnjournals.com Temperature-sensitive mutants of nps1 arrest at the G2/M transition at the restrictive temperature. nih.govnih.gov This arrest is linked to the activation of the spindle-assembly checkpoint, which monitors the proper attachment of chromosomes to the mitotic spindle. nih.govembopress.org
Research has revealed that the RSC complex is required to maintain the proper chromatin structure at and around centromeres, the specialized regions of chromosomes where kinetochores assemble. nih.govoup.com In nps1 mutants, the centromeric chromatin structure is altered, which likely impairs kinetochore function. nih.gov A dysfunctional kinetochore cannot properly attach to microtubules of the mitotic spindle, triggering the checkpoint and halting the cell cycle prior to anaphase. nih.govuniprot.orgproteinensemble.org This role in ensuring proper kinetochore function and chromosome segregation highlights a direct mechanism by which RSC and NPS1/STH1 are critical for the fidelity of cell division. uniprot.orgfrontiersin.orgproteinensemble.org
Role in Chromosome Segregation and Kinetochore Function
NPS1/STH1 is fundamental for maintaining the integrity of chromosomes during cell division. As a core component of the RSC complex, it is responsible for altering the chromatin structure around centromeres. yeastgenome.orgescholarship.org This remodeling activity is critical for the proper function of kinetochores, the protein structures on chromosomes to which spindle microtubules attach during mitosis. yeastgenome.orgoup.com
Research using a temperature-sensitive allele, nps1-105, demonstrated that at restrictive temperatures, the chromatin structure surrounding the centromeric DNA is altered. yeastgenome.orgescholarship.org This impairment of the centromere chromatin structure leads to defective kinetochore function, resulting in a higher frequency of minichromosome missegregation compared to wild-type cells. yeastgenome.orgescholarship.org Studies in Candida albicans have shown that depletion of the Sth1 homolog also leads to defects in kinetochore integrity, specifically by disrupting the clustering of kinetochores. oup.commdpi.com This evidence underscores the direct role of the RSC complex, through its Sth1 subunit, in establishing and maintaining a functional centromere/kinetochore complex required for high-fidelity chromosome segregation. oup.comuniprot.org
Association with the Spindle-Assembly Checkpoint System
The cell cycle is equipped with surveillance mechanisms, known as checkpoints, that halt progression until specific processes are completed correctly. The spindle-assembly checkpoint (SAC) monitors the attachment of microtubules to kinetochores and prevents the onset of anaphase until all chromosomes are properly aligned. nih.govplos.org
When kinetochore function is compromised due to defective NPS1/STH1, the SAC is activated. yeastgenome.orgescholarship.org In yeast cells with the nps1-105 mutation, the impaired kinetochore function is detected by the SAC, leading to cell cycle arrest in the G2/M phase. yeastgenome.orgescholarship.org This arrest is dependent on the SAC protein Mad1p; disrupting the MAD1 gene in the nps1-105 mutant background abolishes the G2/M arrest, causing the cells to proceed through the cell cycle with missegregated chromosomes, which ultimately leads to a loss of viability. yeastgenome.org This genetic interaction demonstrates that NPS1/STH1 functions upstream of the SAC, where its role in maintaining chromatin structure is critical for satisfying the checkpoint's surveillance of proper kinetochore-microtubule attachments. yeastgenome.orgoup.com
Regulation of Specific Gene Expression (e.g., early meiotic genes, CHA1)
Beyond its structural role at centromeres, NPS1/STH1 is a key regulator of gene expression through chromatin remodeling at gene promoters.
Early Meiotic Genes: NPS1/STH1 is required for the full expression of early meiotic genes, a critical step for entry into the meiotic program and successful sporulation. yeastgenome.orgmolbiolcell.org In homozygous diploid nps1-105 mutants, both the timing and level of sporulation are reduced. molbiolcell.org This phenotype is accompanied by a significant delay and decrease in the expression of key early meiotic genes, including IME2, SPO11, and SPO13. molbiolcell.org The expression of NPS1 itself increases just before the expression of IME2, suggesting a direct role for the RSC complex in activating the meiotic gene expression cascade. molbiolcell.orgbiorxiv.org The sporulation defect in nps1 mutants can be partially overcome by overexpressing IME1 or IME2, further solidifying the role of Nps1p/RSC in initiating the transcriptional program of meiosis. molbiolcell.orgbiorxiv.org
CHA1 Gene: The RSC complex, including NPS1/STH1, is essential for the transcriptional repression of the CHA1 gene under non-inducing conditions (i.e., in the absence of serine or threonine). nih.govescholarship.orgescholarship.org In wild-type cells, a precisely positioned nucleosome over the TATA box of the CHA1 promoter prevents transcription. nih.gov Depletion of Sth1p or other RSC components leads to the disruption of this repressive nucleosome structure. nih.govescholarship.org This disruption results in the inappropriate expression of CHA1 at levels comparable to fully induced cells, even without the presence of the specific activator, Cha4p. nih.govescholarship.orgescholarship.org This indicates that RSC is not merely a transcriptional co-activator but also functions to maintain a repressive chromatin state at specific gene promoters, thereby preventing basal gene expression. escholarship.org
Post-Translational Modifications and Regulatory Mechanisms
The function, stability, and interactions of NPS1/STH1 are regulated by a variety of post-translational modifications (PTMs). These modifications add a layer of complexity to the protein's role in cellular processes. nih.govthermofisher.com
Identified Modifications: Phosphorylation, Ubiquitination, Sumoylation, and Acetylation
High-throughput proteomic studies and analyses documented in the Saccharomyces Genome Database (SGD) have identified multiple PTMs on the Sth1p protein. nih.gov These experimentally verified modifications include:
Phosphorylation: At least 23 distinct residues on Sth1p have been identified as phosphorylated. yeastgenome.orgyeastgenome.org
Ubiquitination: Sth1p can be ubiquitylated on at least 3 different lysine residues. yeastgenome.orgyeastgenome.org
Sumoylation: At least 5 lysine residues have been found to be modified by the Small Ubiquitin-like Modifier (SUMO). yeastgenome.orgyeastgenome.org Mass spectrometry analysis also identified STH1 as a sumoylated protein in response to ethanol-induced stress. molbiolcell.orgbiorxiv.org
Acetylation: A single acetylation site at lysine 944 (K944) has been identified. yeastgenome.orgyeastgenome.org
| Modification Type | Number of Identified Sites | Reference |
|---|---|---|
| Phosphorylation | 23 | yeastgenome.orgyeastgenome.org |
| Ubiquitination | 3 | yeastgenome.orgyeastgenome.org |
| Sumoylation | 5 | yeastgenome.orgyeastgenome.org |
| Acetylation | 1 | yeastgenome.orgyeastgenome.org |
Impact of Modifications on NPS1/STH1 Function and Protein Stability
While numerous PTM sites on NPS1/STH1 have been mapped, detailed functional studies for each modification are still emerging. However, based on the known roles of these PTMs, their potential impact can be inferred.
Phosphorylation: Reversible phosphorylation is a key mechanism for regulating protein function in response to cellular signals, particularly during the cell cycle. thermofisher.com While the specific impact of the 23 phosphosites on Sth1p is not fully elucidated, the phosphorylation of another RSC component, Sfh1p, is known to be cell-cycle regulated, suggesting that phosphorylation likely plays a critical role in modulating the activity or interactions of the entire RSC complex throughout the cell cycle. oup.comtandfonline.com
Ubiquitination: The covalent attachment of ubiquitin to proteins is most commonly associated with targeting them for degradation by the proteasome, thereby controlling protein stability and abundance. thermofisher.commdpi.com The ubiquitination of Sth1p could therefore be a mechanism to regulate the levels of the RSC complex within the cell.
Sumoylation: Modification with SUMO can alter a protein's interactions, localization, and stability, often in response to cellular stress. molbiolcell.orgnih.gov The identification of Sth1p as a sumoylated protein, particularly under stress conditions, suggests this PTM may regulate RSC function during the cellular stress response. molbiolcell.orgbiorxiv.org
Acetylation: While Sth1p itself is acetylated, a more extensively studied regulatory mechanism involves the recognition of histone acetylation by the Sth1p bromodomain. embopress.orgnih.gov The bromodomain of Sth1p specifically binds to acetylated lysine 14 on histone H3 (H3K14Ac). embopress.orgpdbj.org This interaction is crucial for anchoring the RSC complex to chromatin, which enhances its nucleosome remodeling activity and is a key step in gene regulation. nih.govpdbj.org
Genetic Perturbations and Phenotypic Analysis in Yeast Models
The essential nature of the NPS1/STH1 gene means that its complete deletion is lethal. uniprot.org Therefore, researchers have utilized conditional alleles, such as temperature-sensitive mutants, and gene depletion systems to study its function. These genetic perturbations result in a wide range of distinct phenotypes, highlighting the protein's central role in yeast biology.
Key phenotypes associated with NPS1/STH1 mutations include:
Cell Cycle Arrest: Temperature-sensitive mutants like nps1-105 and cells depleted of Nps1p arrest in the G2/M phase of the cell cycle with large buds and a single nucleus. yeastgenome.orgnih.gov
Chromosome Missegregation: Defects in NPS1/STH1 lead to an increased rate of chromosome loss due to impaired kinetochore function. yeastgenome.orgoup.com
Drug Sensitivity: nps1 mutants show heightened sensitivity to microtubule-destabilizing drugs like thiabendazole (B1682256) and benomyl, a characteristic shared with other kinetochore mutants. yeastgenome.orgescholarship.org
Defective Gene Regulation: As detailed previously, mutations lead to reduced expression of early meiotic genes and derepression of the CHA1 gene. molbiolcell.orgnih.gov
Sporulation Defects: Homozygous nps1 diploid mutants exhibit inefficient and delayed sporulation. molbiolcell.orgbiorxiv.org
Respiratory Growth Defects: Certain alleles, such as nps1-13, cause impaired growth on non-fermentable carbon sources, indicating a role for RSC in mitochondrial function. molbiolcell.org
The following table summarizes the findings from key genetic studies on NPS1/STH1.
| Genetic Perturbation | Observed Phenotype(s) | Reference(s) |
|---|---|---|
| nps1-105 (temperature-sensitive allele) | G2/M arrest, chromosome missegregation, sensitivity to thiabendazole, reduced sporulation, decreased expression of early meiotic genes. | yeastgenome.orgescholarship.orgmolbiolcell.org |
| Depletion of Nps1p/Sth1p | Lethality, G2/M arrest, derepression of CHA1 gene. | nih.govescholarship.orgnih.gov |
| nps1-13 (temperature-sensitive allele) | Inability to sporulate, defective respiratory growth, aggregated mitochondria. | biorxiv.orgmolbiolcell.org |
| rsc2Δ (deletion of RSC component) | Defective respiratory growth, aggregated mitochondria (phenotypes relieved by RSC1 overexpression). | molbiolcell.org |
| Synthetic Genetic Array with nps1-105 | Identified synthetic growth defects with genes involved in mitochondrial function. | molbiolcell.org |
Consequences of NPS1 Gene Deletion (nps1Δ) on Cell Growth and Cycle Progression
Deletion of the NPS1 gene is lethal to Saccharomyces cerevisiae, underscoring its essential role in cell growth and division. To study the effects of its absence, researchers have utilized conditional expression systems, such as placing the NPS1 gene under the control of a galactose-inducible promoter. When these cells are grown in a glucose-containing medium (repressing NPS1 expression), they exhibit a distinct cell cycle arrest phenotype. The cells halt at a large-budded stage, possessing a single nucleus with a DNA content characteristic of the G2/M phase of the cell cycle. This arrest indicates a critical requirement for Nps1p for the progression through the G2/M phase. In contrast to its role in mitotic cells, depletion of Nps1p in cells exiting quiescence leads to significant delays in leaving the G1 phase.
Characterization of Conditional Mutant Alleles (e.g., nps1-105 temperature-sensitive mutant)
To further dissect the function of Nps1p, temperature-sensitive conditional mutant alleles have been generated, with nps1-105 being a well-characterized example. This mutant was isolated through in vitro mutagenesis and allows for the study of Nps1p function by shifting the temperature. At the permissive temperature (e.g., 30°C), the nps1-105 mutant cells can grow; however, at the restrictive temperature (e.g., 38°C), they cease to grow.
A key characteristic of the nps1-105 mutant is its increased sensitivity to microtubule-destabilizing agents like thiabendazole (TBZ), suggesting a role for Nps1p in kinetochore function or spindle integrity. The nps1-105 allele has been instrumental in demonstrating that Nps1p is required for the proper structure of chromatin at the centromeres.
| Mutant Allele | Phenotype at Restrictive Condition | Key Findings |
| nps1Δ (conditional) | Lethal, G2/M arrest with large buds | Essential for cell viability and G2/M progression. |
| nps1-105 (ts) | G2/M arrest, sensitivity to TBZ, minichromosome missegregation | Alters centromeric chromatin structure, impairs kinetochore function. |
| nps1-K792E | Fails to rescue nps1Δ | The presumed ATP-binding site is essential for Nps1p function. |
Analysis of Cell Cycle Arrest Phenotypes (e.g., large-bud stage, G2/M phase arrest)
The primary phenotype observed upon inactivation of Nps1p, either through gene repression or temperature-sensitive mutants, is a cell cycle arrest at the G2/M phase. This arrest is characterized by the accumulation of large-budded cells with a single nucleus containing a 2C DNA content.
Further investigation into the mechanism of this arrest has revealed that it is dependent on the spindle assembly checkpoint (SAC). Specifically, the arrest of the nps1-105 mutant at the restrictive temperature is dependent on the MAD1 gene, a key component of the SAC. When MAD1 is deleted in the nps1-105 background, the cells fail to arrest at G2/M and lose viability, indicating that the checkpoint is activated in response to defects caused by the loss of Nps1p function. The proposed model is that impaired chromatin structure at the centromeres in nps1 mutants leads to defective kinetochore function, which in turn activates the SAC, causing the G2/M arrest.
DNA Re-replication without Mitosis in NPS1-Repressed Conditions
A fascinating and unusual consequence of prolonged NPS1 repression is the occurrence of DNA re-replication without an intervening mitosis. When cells arrested in G2/M due to the absence of Nps1p are held in this state, a fraction of the population initiates another round of DNA synthesis. This leads to cells with a DNA content greater than 2C, a phenomenon known as endoreduplication.
This observation suggests that Nps1p, in addition to its role in mitotic progression, may also be involved in the mechanisms that prevent the re-licensing of replication origins within the same cell cycle. Normally, multiple overlapping mechanisms, largely dependent on cyclin-dependent kinase (CDK) activity, ensure that DNA is replicated only once per cycle. The fact that DNA re-replication occurs in the absence of Nps1p points to a breakdown in this crucial control.
Experimental Methodologies Employed for S. cerevisiae NPS1 Research
Genetic Screening and Mutagenesis Techniques
Genetic screening has been a cornerstone in elucidating the function of NPS1. The isolation of conditional alleles, such as the temperature-sensitive nps1-105, was achieved through in vitro mutagenesis of a plasmid-borne NPS1 gene followed by plasmid shuffling in a strain where the genomic copy of NPS1 was deleted. This technique allows for the identification of mutations that render the protein functional at a permissive temperature but inactive at a restrictive temperature.
Furthermore, high-copy suppressor screens have been employed to identify genes that, when overexpressed, can rescue the phenotype of nps1 mutants. This approach can uncover genetic interactions and downstream pathways. Deletion analysis of promoter regions, such as that of the IME2 gene, has also been used to pinpoint the specific DNA elements through which Nps1p exerts its regulatory effects on gene expression.
| Technique | Application in NPS1 Research | Reference |
| In Vitro Mutagenesis & Plasmid Shuffling | Isolation of conditional temperature-sensitive alleles like nps1-105. | |
| High-Copy Suppressor Screening | Identification of genes that can bypass the requirement for NPS1 function. | |
| Gene Deletion/Disruption | Creation of nps1Δ strains to study essentiality and conditional phenotypes. | |
| Promoter Deletion Analysis | Mapping regulatory elements in genes affected by nps1 mutations. |
Biochemical Assays for Chromatin Remodeling and ATPase Activity
Biochemical assays have been essential to confirm the enzymatic functions of Nps1p and the RSC complex. The ATPase activity of the complex, which is fundamental to its chromatin remodeling function, is measured by quantifying the hydrolysis of ATP to ADP and inorganic phosphate. These assays can be performed using purified RSC
Molecular Biology Techniques for Gene Cloning and Expression Analysis
The study of the NPS1 gene, also known as STH1, in Saccharomyces cerevisiae has been greatly facilitated by a variety of molecular biology techniques that allow for its cloning, manipulation, and the analysis of its expression. These methods are fundamental to understanding its essential role in the cell.
Gene Cloning and Mutagenesis:
The initial cloning of the NPS1 gene was a crucial step in its characterization. researchgate.net This process often involves creating a yeast genomic library in a vector, such as a plasmid or a lambda phage, which can then be screened to identify the clone containing the NPS1 sequence. researchgate.net Once cloned, the gene can be subjected to various manipulations. A common approach is to create deletion alleles, such as the nps1Δ::URA3 allele, where the NPS1 open reading frame is replaced with a selectable marker like URA3. researchgate.net This allows for the study of the gene's essentiality.
To study the function of specific domains within the this compound, site-directed mutagenesis is employed. bio-rad.com For example, a mutation was introduced to substitute a highly conserved lysine residue (Lys792) in a presumed ATP-binding site with glutamic acid. researchgate.net This targeted alteration helps to determine the functional importance of specific amino acid residues. Another key technique is the creation of conditional alleles, such as temperature-sensitive mutants like nps1-105. oup.comnih.gov These alleles function normally at a permissive temperature but become non-functional at a restrictive temperature, allowing for controlled inactivation of the protein. oup.comnih.gov
More advanced techniques like CRISPR-Cas9 have also been adapted for use in yeast, providing a powerful tool for precise genome editing, including gene deletion and the introduction of specific mutations. synthego.com
Gene Expression Analysis:
Analyzing the expression of NPS1 is critical to understanding its regulation and function. Northern blotting is a classical technique used to determine the size and abundance of NPS1 mRNA. tandfonline.com This method involves separating RNA by gel electrophoresis, transferring it to a membrane, and then hybridizing it with a labeled probe specific to the NPS1 sequence.
For a more global view of gene expression, DNA microarray analysis is utilized. tandfonline.com This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes, including NPS1, under different conditions. tandfonline.comtechbriefs.comnasa.gov For instance, microarrays can be used to compare the transcriptomes of wild-type and nps1 mutant cells to identify genes whose expression is dependent on Nps1p function. plos.org
To study the protein product of the NPS1 gene, fusion proteins are often created. For example, fusing Nps1p with a tag like the LexA DNA-binding domain allows for the investigation of its transcriptional activation potential. oup.compsu.edu
| Technique | Purpose | Example Application for NPS1 |
| Gene Cloning | To isolate and make copies of the NPS1 gene. bio-rad.com | Cloning NPS1 into a plasmid for further study. researchgate.net |
| Gene Disruption/Deletion | To inactivate the NPS1 gene to study its function. | Creating an nps1Δ::URA3 deletion allele to demonstrate its essentiality. researchgate.net |
| Site-Directed Mutagenesis | To create specific mutations in the NPS1 gene. bio-rad.com | Mutating the ATP-binding site to assess its importance for Nps1p function. researchgate.net |
| Creation of Conditional Alleles | To create alleles that are functional only under specific conditions. | Generating the temperature-sensitive nps1-105 allele. oup.comnih.gov |
| Northern Blotting | To analyze the size and abundance of NPS1 mRNA. tandfonline.com | Measuring NPS1 transcript levels during different cell cycle stages. |
| DNA Microarray Analysis | To analyze the expression of thousands of genes simultaneously. tandfonline.comtechbriefs.comnasa.gov | Comparing the gene expression profiles of wild-type and nps1 mutant cells. plos.org |
| Fusion Protein Construction | To study the properties and interactions of the this compound. | Creating a LexA-Nps1p fusion to test for transcriptional activation. oup.compsu.edu |
| CRISPR-Cas9 | To perform precise genome editing. synthego.com | Targeted deletion or modification of the NPS1 gene. synthego.com |
Cell Biological Analyses of Nuclear Morphology and Cell Cycle Phases
The essential role of the this compound in Saccharomyces cerevisiae is underscored by the profound effects its absence or mutation has on nuclear morphology and cell cycle progression. Various cell biological techniques have been instrumental in elucidating these functions.
Analysis of Nuclear Morphology:
Fluorescence microscopy is a primary tool for examining nuclear morphology. Staining cells with DNA-binding dyes like DAPI (4',6-diamidino-2-phenylindole) allows for the visualization of the nucleus. researchgate.net In studies involving NPS1, this technique has revealed that depletion of the this compound leads to distinct nuclear abnormalities. nih.govrupress.org
Electron microscopy provides a higher-resolution view of cellular ultrastructure. nih.gov Thin section transmission electron microscopy (TEM) has been used to investigate the nuclear envelope and nuclear pore complexes (NPCs) in nps1 mutants. These studies have shown that mutations in STH1 can lead to significantly altered nuclear envelopes and the accumulation of cytoplasmic membrane sheets. nih.gov
Cell Cycle Analysis:
Flow cytometry is a powerful technique for analyzing the DNA content of a population of cells, which is indicative of their cell cycle phase. Cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide. researchgate.net Analysis of nps1 mutants has consistently shown that they arrest at the G2/M phase of the cell cycle. researchgate.netoup.comnih.govoup.com This is characterized by a population of cells with a 2C DNA content. researchgate.net
Microscopic examination of cell morphology provides complementary information about the cell cycle stage. In budding yeast, the size of the bud relative to the mother cell is a key indicator. Cells arrested at G2/M, as is the case with nps1 mutants, typically exhibit a large-budded phenotype with a single nucleus located at the bud neck. researchgate.net
Further investigation into the mechanism of this cell cycle arrest has involved disrupting other cell cycle checkpoint genes. For example, creating a double mutant, such as nps1-105 mad1Δ, demonstrated that the G2/M arrest caused by the nps1 mutation is dependent on the spindle assembly checkpoint protein Mad1. oup.comnih.gov
| Analysis | Technique | Observation in nps1 Mutants |
| Nuclear Morphology | DAPI Staining | Abnormal nuclear morphology. nih.govrupress.org |
| Electron Microscopy | Altered nuclear envelope and cytoplasmic membrane accumulation. nih.gov | |
| Cell Cycle Phase | Flow Cytometry | Arrest at the G2/M phase with a 2C DNA content. oup.comnih.govresearchgate.net |
| Light Microscopy | Predominance of large-budded cells with a single nucleus. researchgate.net | |
| Spindle Assembly Checkpoint | Genetic Analysis (e.g., double mutants) | G2/M arrest is dependent on the Mad1 protein. oup.comnih.gov |
Iii. Neuropeptide S / Neuropeptide S Receptor 1 Nps/npsr1 System: Neurobiological and Systemic Roles
Molecular Identity and Receptor Classification
Neuropeptide S Receptor 1 (NPSR1), also known as GPR154, is a protein that belongs to the G-protein coupled receptor (GPCR) superfamily. mapmygenome.inwikipedia.org Specifically, it is a member of the vasopressin/oxytocin subfamily of GPCRs. nih.govgenecards.org GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. The activation of NPSR1 by its ligand initiates a cascade of intracellular events, including the mobilization of intracellular calcium stores and an increase in cyclic adenosine monophosphate (cAMP) levels. nih.govuniprot.org
The endogenous ligand for NPSR1 is Neuropeptide S (NPS), a 20-amino acid peptide. nih.govnih.gov The discovery of NPS as the ligand for the then-orphan receptor GPR154 was a significant step in understanding the functional roles of this system. wikipedia.orgnih.gov The interaction between NPS and NPSR1 is highly specific and triggers the receptor's signaling activity. This activation is central to the diverse physiological effects attributed to the NPS/NPSR1 system, which include the regulation of arousal, anxiety-like behaviors, and immune responses. mapmygenome.inresearchgate.net
Genomic Location and Tissue Distribution of NPSR1
The gene encoding for the Neuropeptide S Receptor 1 (NPSR1) is located on the short arm of human chromosome 7, specifically in the region 7p14.3. wikipedia.orgatlasgeneticsoncology.org In mice, the orthologous gene is found on chromosome 9. wikipedia.org Genetic variations and polymorphisms within the NPSR1 gene have been associated with susceptibility to several conditions, including asthma, inflammatory bowel disease, and panic disorders. nih.govproteinatlas.orgdrugtargetreview.com
| Species | Chromosome | Location |
| Human | 7 | 7p14.3 |
| Mouse | 9 | 9 A3-A4 |
NPSR1 mRNA is widely expressed throughout the central nervous system (CNS), with notable concentrations in regions associated with anxiety, fear, and arousal. nih.gov In the rodent brain, high densities of NPSR1 mRNA have been identified in several key areas, including: nih.govresearchgate.net
Amygdala: A region critical for processing emotions like fear and anxiety.
Hippocampus (Subiculum): Involved in memory formation and regulation of stress responses.
Thalamic Nuclei: A relay center for sensory and motor signals.
Hypothalamus: Plays a vital role in regulating arousal, metabolism, and stress. researchgate.net
Cortical Structures: Including the prefrontal cortex, which is involved in executive functions and emotional regulation. wikipedia.org
In the human brain, NPSR1 mRNA expression has been detected in various tegmental nuclei and the periaqueductal gray, areas also implicated in fear and anxiety responses. nih.govfrontiersin.org
Beyond the central nervous system, NPSR1 is also expressed in a range of peripheral tissues. This peripheral expression underlies the involvement of the NPS/NPSR1 system in various systemic functions and diseases. Increased expression of NPSR1 has been notably observed in ciliated cells of the respiratory epithelium and in bronchial smooth muscle cells, which is associated with asthma. wikipedia.orgproteinatlas.orgresearchgate.net
Furthermore, NPSR1 mRNA and protein have been detected in: nih.govmdpi.com
Endocrine tissues: Including the thyroid, salivary, and mammary glands.
Gastrointestinal tract: Where it can influence motility and mucosal permeability. wikipedia.org
Immune cells: Such as human monocytes, suggesting a role in inflammatory processes. nih.gov
This widespread distribution in both the central nervous system and peripheral tissues highlights the diverse and significant roles of the NPS/NPSR1 signaling system in regulating a wide array of physiological processes.
Signal Transduction and Intracellular Mechanisms Mediated by NPSR1
The Neuropeptide S receptor 1 (NPSR1), formerly known as GPR154, is a G-protein coupled receptor (GPCR) that initiates a cascade of intracellular events upon binding its endogenous ligand, Neuropeptide S (NPS). mdpi.comwikipedia.org This activation is central to the diverse physiological effects attributed to the NPS system.
Neuropeptide S is a 20-amino acid peptide that activates NPSR1 at low nanomolar concentrations. mdpi.comnih.gov Structure-activity relationship studies have highlighted the critical role of the N-terminus of the peptide for agonist activity; the seven N-terminal residues are perfectly conserved across all tetrapods, underscoring their importance for receptor binding and activation. mdpi.comnih.gov
A significant aspect of NPSR1 pharmacology is the existence of a human-specific single nucleotide polymorphism (SNP), rs324981, which results in an asparagine (Asn) to isoleucine (Ile) substitution at position 107 of the receptor protein. nih.govnih.gov While the binding affinity of NPS is not affected by this variation, the Ile107 variant (the ancestral T-allele) exhibits a five- to ten-fold increase in agonist potency and receptor expression compared to the Asn107 variant (the derived A-allele), which shows attenuated functionality. nih.govnih.govoup.com
| Receptor Variant | rs324981 Allele | Agonist Potency/Efficacy | Binding Affinity | Associated Characteristics |
| NPSR1-Ile107 | T-allele | 5-10 fold higher | Unaffected | Increased receptor expression and functionality. nih.govnih.govoup.com |
| NPSR1-Asn107 | A-allele | Lower | Unaffected | Reduced receptor expression and attenuated functionality. nih.gov |
This table summarizes the key differences between the two common functional variants of the human NPSR1.
NPSR1 is an excitatory GPCR that dually couples to Gαs and Gαq proteins to initiate downstream signaling. mdpi.comnih.gov This dual coupling allows the receptor to simultaneously stimulate two major second messenger pathways. nih.govresearchgate.net The activation of Gαs leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govnih.gov Concurrently, the activation of Gαq stimulates phospholipase C (PLC). researchgate.netresearchgate.net
Interestingly, studies have demonstrated biased agonism within this system. An analog of human NPS consisting of only the first 10 N-terminal residues preferentially activates the Gαq-dependent pathway while having less activity in the Gαs-dependent pathway. nih.gov This suggests that different structural components of the NPS peptide may be crucial for coupling to different G-protein subtypes. nih.gov
A primary consequence of NPSR1 activation is a robust increase in the cytosolic calcium concentration ([Ca2+]cyt). nih.govnih.gov This process is initiated by the Gαq-PLC pathway. researchgate.net Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 then binds to its receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), triggering the release of calcium from these intracellular stores. researchgate.netnih.govnih.gov Studies in primary hippocampal neurons have also implicated ryanodine receptors in this ER calcium release. nih.govnih.gov
Following the depletion of ER calcium stores, a secondary mechanism is activated: store-operated calcium entry (SOCE). researchgate.netnih.gov This process involves the opening of store-operated calcium channels on the plasma membrane, allowing for the influx of extracellular calcium into the cell, which sustains the calcium signal. nih.govnih.gov
The initial signals generated by cAMP and calcium mobilization propagate through several downstream pathways, leading to diverse cellular responses. One of the most consistently reported downstream targets is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). mdpi.comnih.govnih.gov The activation of ERK1/2 is mediated by both Gαs and Gαq signaling pathways. nih.gov
Transcriptome analysis following NPS stimulation has revealed alterations in other gene pathways, including those related to circadian rhythms, focal adhesion, transforming growth factor-beta (TGF-β), and cytokine-cytokine interactions. nih.gov The cellular responses resulting from these signaling cascades include the modulation of synaptic plasticity, increased neuronal excitability, and regulation of cell proliferation. oup.comnih.govnih.gov For instance, NPSR1-triggered calcium release is thought to up-regulate neurotransmitter release, thereby enhancing synaptic transmission. nih.gov
| Signaling Component | Description | Key Molecules Involved |
| Receptor | G-protein coupled receptor | NPSR1 |
| Primary G-Proteins | Dual coupling to Gαs and Gαq | Gαs, Gαq |
| Second Messengers | Elevation of intracellular messengers | cAMP, Ca2+ |
| Ca2+ Release Mechanism | Two-step process for calcium elevation | IP3 Receptors, Ryanodine Receptors, Store-Operated Calcium Channels |
| Downstream Kinase Pathway | Activation of a key cellular signaling cascade | MAPK/ERK1/2 |
This table provides a simplified overview of the NPSR1 signal transduction pathway.
Neurobiological Functions of the NPS/NPSR1 System
The anatomical distribution of NPS and NPSR1 in brain regions critical for emotion and arousal, such as the amygdala, hypothalamus, and cortex, provides a basis for the system's significant role in modulating complex behaviors. nih.govnih.gov
The NPS/NPSR1 system is a potent regulator of arousal and wakefulness. wikipedia.orgcell.com Central administration of NPS in rodent models produces a long-lasting increase in locomotor activity and wakefulness, while decreasing both slow-wave and REM sleep. wikipedia.orgguidetopharmacology.org The activity of specific populations of NPS-producing neurons, particularly in the lateral parabrachial area, has been shown to increase prior to wakefulness, suggesting a direct role in promoting the transition from sleep to wake. cell.com
In addition to its effects on arousal, the NPS/NPSR1 system is a key modulator of anxiety and fear. nih.govnih.gov A significant body of preclinical research demonstrates that NPS produces anxiolytic-like effects in various rodent models. nih.govpatsnap.com For example, NPS administration can reduce innate anxiety-related behaviors and facilitate the extinction of cued fear. nih.gov
In humans, the functional Asn107Ile polymorphism (rs324981) in the NPSR1 gene has been linked to anxiety-related pathologies. nih.govuni-muenster.de The T-allele (Ile107), which leads to a more potent receptor, is associated with an increased risk for panic disorder and heightened stress responses. nih.govuni-muenster.de Neuroimaging studies in healthy individuals carrying the T-allele show increased amygdala and prefrontal cortex activity in response to negative stimuli, suggesting altered cortico-limbic processing of emotional information. nih.gov This indicates that the hyper-reactive NPSR1 variant may create a vulnerability to anxiety disorders by dysregulating the neural circuits that manage fear and stress. nih.govuni-muenster.de
Involvement in Neurotransmission: GABAergic and Glutamatergic Synaptic Transmission
The NPS/NPSR1 system exerts a modulatory influence on the two primary neurotransmitter systems in the brain: the excitatory glutamatergic system and the inhibitory GABAergic system. Evidence suggests that NPS does not act as a classical fast neurotransmitter but rather as a neuromodulator that shapes the activity of these principal networks.
In the amygdala, a brain region critical for processing emotions like fear, NPS has been shown to increase the release of the excitatory neurotransmitter glutamate. nih.gov This effect is particularly noted in synaptic connections targeting a specific subset of GABAergic interneurons. nih.gov Further research has specified that NPSR1 activation enhances glutamatergic transmission from the principal neurons located in the lateral amygdala to GABAergic paracapsular intercalated cells. nih.gov This targeted enhancement of excitatory drive onto inhibitory interneurons suggests a sophisticated mechanism for fine-tuning the balance of excitation and inhibition within the amygdalar circuits that govern fear and anxiety responses. The activation of NPSR1, an excitatory G-protein coupled receptor, leads to the mobilization of intracellular calcium, which is a key trigger for neurotransmitter release and can induce long-term modulation of synaptic plasticity. nih.govresearchgate.net
Putative Roles in Learning and Cognitive Processes
The NPS/NPSR1 system is significantly implicated in cognitive functions, particularly learning and memory. The expression of NPSR1 in brain regions integral to memory formation, such as the hippocampus and cortex, provides an anatomical basis for its role in these processes. nih.gov
Research in rodent models has demonstrated that the administration of NPS can enhance performance in various memory tasks. nih.gov Specifically, NPS has been found to improve:
Spatial Memory: As demonstrated in paradigms like the Morris water maze. nih.gov
Aversive Memory: Shown to be enhanced in tests such as the step-through inhibitory avoidance task. nih.gov
Object Recognition Memory: NPS facilitates the retention of memory for novel objects. nih.gov
Furthermore, the NPS system is crucial for olfactory spatial memory, and central administration of NPS can ameliorate memory impairments induced by certain pharmacological agents. researchgate.net The mechanism underlying these cognitive enhancements is thought to involve the promotion of synaptic plasticity. nih.govmdpi.com Studies have shown that NPS can rescue cognitive deficits in animal models of Alzheimer's disease by strengthening synaptic structure and function. nih.gov Deficits in the endogenous NPS system, through NPSR1 knockout, lead to impairments in memory formation, underscoring its physiological importance in these cognitive processes. nih.gov
Peripheral and Systemic Functions
Beyond the central nervous system, the NPS/NPSR1 system is involved in regulating key functions in peripheral tissues, notably within the gastrointestinal tract.
Impact on Gastrointestinal Motility and Mucosal Permeability
The NPS/NPSR1 system plays a dual role in the gut, influencing both motility and the integrity of the mucosal barrier. In both human and rat tissues, NPS acts to inhibit gastrointestinal motility. uni-muenster.de This inhibitory effect is mediated through a neurocrine fashion, acting on the myenteric plexus. uni-muenster.de
Simultaneously, NPS has been shown to increase mucosal permeability. uni-muenster.de Both the inhibition of motility and the increase in permeability are dependent on the action of nitric oxide (NO). uni-muenster.de Studies have demonstrated that higher doses of NPS reduce intraluminal pressure and increase permeability through these NO-dependent mechanisms. uni-muenster.de Given that polymorphisms in the NPSR1 gene are associated with enteral dysmotility and inflammatory bowel disease, aberrant signaling within this system could contribute to gastrointestinal pathologies by exacerbating dysmotility and hyperpermeability. uni-muenster.de
Genetic Variation and Its Functional Impact on NPSR1 Activity
Significant research has focused on the genetic variability of the NPSR1 gene and its implications for receptor function and human health. Single nucleotide polymorphisms (SNPs) within this gene can alter the receptor's activity, leading to individual differences in susceptibility to various disorders.
Analysis of Single Nucleotide Polymorphisms (SNPs) within the NPSR1 Gene (e.g., rs324981, A107I)
One of the most extensively studied SNPs in the NPSR1 gene is rs324981. This polymorphism results in an amino acid change at position 107 of the receptor protein, from asparagine (Asn) to isoleucine (Ile), and is therefore also referred to as Asn107Ile or A107I. The ancestral allele is 'A', which codes for asparagine, while the variant 'T' allele codes for isoleucine.
This functional variant has been associated with a range of conditions, including panic disorder, asthma, and inflammatory bowel disease, as well as influencing cognitive functions like response inhibition and error monitoring. nih.govmdpi.com The T-allele, which is the more active form, has been linked to increased error monitoring and anxiety sensitivity. mdpi.com
| SNP ID | Allele Change | Amino Acid Change | Functional Impact | Associated Phenotypes |
|---|---|---|---|---|
| rs324981 | A > T | Asparagine > Isoleucine (Asn107Ile) | Gain-of-function (T-allele) | Anxiety, Asthma, Panic Disorder, Modulated Cognitive Control nih.govmdpi.com |
Functional Consequences of NPSR1 Variants on Receptor Activity and Cellular Responses
The rs324981 (Asn107Ile) polymorphism has significant functional consequences on the NPSR1 receptor's activity. The two variants, NPSR1-Ile¹⁰⁷ (coded by the T-allele) and NPSR1-Asn¹⁰⁷ (coded by the A-allele), exhibit a notable difference in their response to the endogenous ligand, NPS.
The NPSR1-Ile¹⁰⁷ variant is considered a "gain-of-function" polymorphism. It displays a 5- to 10-fold higher potency in response to NPS stimulation compared to the Asn¹⁰⁷ variant, although the binding affinity for NPS is not affected. This heightened sensitivity means that the Ile¹⁰⁷ variant initiates a stronger intracellular signaling cascade upon activation. In contrast, the NPSR1-Asn¹⁰⁷ variant, produced by the A-allele, is associated with significantly reduced receptor expression and attenuated functionality.
These differences in receptor activity translate to varied cellular responses. For instance, cells expressing the Ile¹⁰⁷ variant show a more robust activation of cAMP/PKA signal transduction pathways following NPS stimulation. This differential signaling can, in turn, affect downstream gene expression and ultimately contribute to the distinct physiological and pathological phenotypes associated with this genetic variation. mdpi.com
| Variant | Allele | Agonist Potency | Receptor Functionality | Cellular Response (e.g., cAMP activation) |
|---|---|---|---|---|
| NPSR1-Ile107 | T | High (5-10x greater) | Gain-of-function | Strongest |
| NPSR1-Asn107 | A | Low | Attenuated | Weakest |
Genotype-Dependent Effects on Behavioral Phenotypes in Model Systems
Genetic variations within the Neuropeptide S Receptor 1 (NPSR1) gene can significantly influence behavioral traits in animal models, providing valuable insights into the neurobiological functions of the NPS/NPSR1 system. A notable example is the single-nucleotide polymorphism (SNP) rs324981 in the human NPSR1 gene, which leads to an amino acid change from asparagine (N) to isoleucine (I) at position 107 (I107N). nih.gov To investigate the functional consequences of this variant, mouse models have been generated to carry the human-specific alleles.
Studies using these genetically engineered mice have revealed that the NPSR1 I107N polymorphism alters NPSR1 functionality, which in turn affects neural circuits and behavior. uni-muenster.de For instance, a mouse model with the human-specific AA variant (corresponding to the N107 allele) exhibited sex-specific differences in fear response, anxiety, and depression-like behaviors. nih.gov This finding is particularly relevant as it mirrors observations in human studies where this SNP is associated with susceptibility to psychiatric disorders. nih.gov
Pharmacological challenges in these models have further highlighted the genotype-dependent effects. Intracerebroventricular administration of Neuropeptide S (NPS) promoted locomotor activity and reduced fear and anxiety-like behaviors in mice with the TT genotype (I107), but not in those with the AA genotype (N107). nih.gov Similarly, the effect of NPS on depression-like behavior was found to be dependent on both sex and genotype. nih.gov
In contrast, NPSR1 knockout mice, which completely lack the receptor, show a general reduction in arousal and increased anxiety-like behaviors. nih.govmdpi.com However, some studies have not replicated the anxiety and memory impairment phenotypes, though all have confirmed that the stimulant and anxiolytic effects of NPS are absent in these animals, confirming NPSR1 as its sole receptor. mdpi.com These knockout models have been instrumental in establishing the role of the endogenous NPS system in maintaining behavioral arousal thresholds. nih.gov
The table below summarizes key findings from studies on NPSR1 variant and knockout mice, illustrating the genotype-dependent behavioral outcomes.
| Model System | Genotype | Key Behavioral Phenotypes | Reference |
| NPSR1 I107N Variant Mice | AA (N107) | Sex-specific differences in fear, anxiety, and depression. No significant behavioral response to NPS administration. | nih.gov |
| NPSR1 I107N Variant Mice | TT (I107) | NPS administration promotes locomotor activity and alleviates fear and anxiety-like behaviors. | nih.gov |
| NPSR1 Knockout (KO) Mice | NPSR1-/- | Attenuated arousal, mildly increased anxiety, and deficits in fear learning. No response to NPS administration. | nih.govmdpi.com |
| Wild-Type (WT) Mice | NPSR1+/+ | Normal arousal and anxiety levels. NPS administration produces stimulant and anxiolytic effects. | nih.govmdpi.com |
These rodent models are crucial for dissecting the complex interplay between NPSR1 genetics and behavior, offering a translational bridge to understanding the physiological implications of NPSR1 variations in human populations. nih.govuni-muenster.de
Pathophysiological Implications at the Molecular and Cellular Level
The NPS/NPSR1 system is increasingly implicated in the pathophysiology of various neurological and psychiatric conditions, with research pointing to its role in modulating neural circuits associated with fear, anxiety, and stress. nih.govnih.gov Genetic association studies in humans have linked polymorphisms in the NPSR1 gene, particularly the I107N variant (rs324981), with an increased risk for anxiety disorders, such as panic disorder. uni-muenster.deresearchgate.net
At the molecular level, NPSR1 is a G protein-coupled receptor that, upon binding NPS, can activate multiple intracellular signaling pathways. nih.gov The primary signaling mechanisms involve the Gαs and Gαq pathways, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and the release of calcium (Ca2+) from the endoplasmic reticulum, respectively. nih.gov This excitatory signaling can modulate neuronal activity and synaptic transmission in brain regions critical for emotional regulation, including the amygdala, hippocampus, and prefrontal cortex. nih.gov
In the context of anxiety, NPS has been shown to enhance glutamatergic transmission onto GABAergic interneurons within the amygdala. nih.gov This action is thought to facilitate the extinction of fear memories, an effect that may be dysregulated in anxiety disorders. nih.gov Animal models provide further evidence for this link. For example, central administration of NPS has anxiolytic effects in rodents, while NPSR1 antagonists can increase anxiety-like behavior. mdpi.comnih.gov
Furthermore, stress, a major risk factor for psychiatric disorders, can activate NPS-producing neurons. nih.gov The released NPS then acts on presynaptically located NPSR1 in areas like the basolateral amygdala to modulate glutamate release and, consequently, anxiety levels. nih.gov Studies in stressed NPSR1 knockout mice have shown altered expression of stress-related genes, such as neurotrophin-3 and interleukin-1 beta, in the brain, suggesting the NPS/NPSR1 system is a key component of the molecular response to stress. researchgate.net
The NPS/NPSR1 system has also been genetically linked to respiratory disorders, most notably asthma. nih.govnih.gov While the precise role of NPSR1 in asthma pathogenesis is still under investigation, evidence suggests its involvement in airway inflammation and remodeling. nih.govresearchgate.net NPSR1 is expressed in the lungs, including on bronchial epithelial cells and smooth muscle cells. nih.govresearchgate.net
One of the proposed cellular mechanisms involves the regulation of matrix metalloproteinases (MMPs). MMPs are a family of enzymes responsible for the degradation and remodeling of the extracellular matrix (ECM), a key process in the structural changes seen in chronic asthma. nih.govscielo.br The NPS-NPSR1 signaling pathway has been shown to upregulate the expression of certain MMPs in airway epithelial cells. nih.gov For example, studies have indicated that NPS/NPSR1 signaling can increase the expression of MMP10. nih.gov
This upregulation of MMPs by the NPS/NPSR1 system may contribute to airway remodeling, a characteristic feature of chronic asthma. nih.govscielo.br While some studies using NPSR1 knockout mice did not find a direct role for NPSR1 in an ovalbumin-induced asthma model, others have shown that NPSR1-deficient mice exhibit alleviated asthma symptoms in different models, with reduced inflammatory infiltration. nih.govresearchgate.net This suggests that the role of NPS/NPSR1 may be context-dependent or influenced by the specific inflammatory triggers. Recent research also points to a role for the NPS/NPSR1 system in exacerbating asthma by regulating autophagy in airway epithelial cells. researchgate.net
Iv. Advanced Research Perspectives and Methodologies for Nps1 Proteins
Cross-Species Comparative Genomics and Proteomics
Comparative genomics and proteomics are powerful tools for elucidating the evolutionary relationships and functional conservation of protein families, including NPS1 proteins. By comparing genetic and protein sequences across diverse organisms, researchers can identify conserved regions that are likely to be functionally important and infer evolutionary trajectories.
Evolutionary Conservation Analysis of NPS1 Homologs Across Diverse Organisms
Evolutionary conservation analysis involves comparing the sequences of NPS1 proteins and their homologs across a wide range of species. Conserved sequences, whether in nucleic acids or proteins, indicate that these regions have been maintained by natural selection over evolutionary time, suggesting functional significance wikipedia.org. Highly conserved sequences have remained relatively unchanged far back up the phylogenetic tree wikipedia.org.
Methods such as multiple sequence alignment are fundamental to identifying conserved residues and domains within NPS1 homologs wikipedia.orgbioninja.com.auensembl.org. These alignments can reveal patterns of conservation that point to critical amino acids involved in protein structure, catalytic activity, or interactions with other molecules. For instance, studies on other protein families, like presenilins (PS1), have shown conservation between vertebrates and even in organisms like C. elegans, suggesting conserved basic functions wikipedia.org. Similarly, conserved sequence motifs at sites of protein modification can be identified through integrated proteomics and genomics analysis nih.gov.
Comparative genomics provides cross-species resources and analyses at both the sequence and gene levels, enabling the inference of homologs and the production of gene families ensembl.org. This allows researchers to trace the evolutionary history of the NPS1 gene and its paralogs, understanding gene duplication events and functional diversification nih.gov. The degree of evolutionary divergence between species can be estimated by the number of differences between comparable base or amino acid sequences, with more similar sequences indicating closer relatedness bioninja.com.au.
Comparative proteogenomics, which combines mass spectrometry with comparative genomics, can further enhance genome and proteome annotations and allow for the comparison of protein expression and pathways across species nih.govnih.gov. This integrated approach can shed light on the functional conservation of NPS1 proteins at the expression level.
Functional Complementation Studies in Heterologous Systems
Functional complementation studies are experimental approaches used to determine if a gene or protein from one organism can perform the function of a missing or defective gene or protein in another organism or system nih.govmassey.ac.nzarizona.edu. This technique is particularly valuable for validating the function of identified NPS1 homologs and understanding their activity in different cellular environments.
In the context of NPS1 proteins, functional complementation can involve introducing the NPS1 gene or a homolog from one species into a host system (e.g., yeast or cultured cells) that lacks its own functional NPS1 or a related protein nih.govresearchgate.net. By observing whether the introduced protein can restore the normal phenotype or function in the host, researchers can confirm the activity and specificity of the NPS1 homolog.
For example, heterologous expression in Saccharomyces cerevisiae has been used to determine the solute specificity profiles of nucleobase cation symporter 1 (NCS1) proteins from moss, revealing flexibility in solute interactions across plant evolution nih.gov. Similarly, complementation studies have been used to investigate the function of mutant proteins, such as the NPC1 I1061T mutant, in NPC1-deficient cells researchgate.net. These studies can demonstrate whether a heterologously expressed NPS1 protein can rescue a specific cellular defect associated with the absence or malfunction of the endogenous protein. Heterologous protein production systems, such as using Kluyveromyces lactis, can be useful in these complementation studies massey.ac.nz.
Structural Biology Approaches and Their Applications
Understanding the three-dimensional structure of NPS1 proteins is crucial for deciphering their function at a molecular level. Structural biology employs a variety of experimental and computational methods to determine and analyze protein structures and their dynamics.
Advanced Prediction and Determination of Protein 3D Structures
Determining the three-dimensional structure of proteins has traditionally relied on experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-Electron Microscopy (cryo-EM) libretexts.orgnih.gov. These methods provide high-resolution structural information, but they can be time-consuming and challenging, especially for membrane proteins or proteins that are difficult to purify and crystallize.
In recent years, computational methods for protein structure prediction have advanced significantly, revolutionized by machine learning approaches like AlphaFold and RoseTTAFold libretexts.orgnih.gov. These methods can predict highly accurate 3D models of proteins directly from their amino acid sequences, often matching the quality of experimentally determined structures libretexts.orgnih.gov. They leverage hidden evolutionary signals embedded within protein sequences to infer spatial contacts and predict structures libretexts.org. Databases like the Protein Data Bank (PDB) and UniProt are essential resources for both experimental structures and sequence information used in prediction methods libretexts.orgnih.govinserm.fr.
Protein structure prediction approaches can be broadly classified into template-based modeling (TBM), which relies on known structures as templates, and template-free modeling (TFM) or ab initio methods, which predict structures directly from sequence information nih.gov. The exponential growth of protein sequence data has fueled the development and accuracy of these computational prediction methods nih.gov.
Computational Modeling of Protein Conformation and Dynamics
Beyond static structures, understanding the dynamic behavior of proteins is essential for comprehending their function. Computational modeling, particularly Molecular Dynamics (MD) simulations, allows researchers to investigate the time-varying behavior of protein systems at high spatial and temporal resolution uq.edu.aupitt.eduresearchgate.netnih.govdiva-portal.org.
MD simulations model the physical movements of atoms and molecules in a protein over time, providing insights into conformational changes, flexibility, and interactions with other molecules uq.edu.aupitt.eduresearchgate.netdiva-portal.org. These simulations can capture rapid conformational changes involved in processes like ligand binding and can also be used to explore larger, domain-level movements uq.edu.aunih.gov. Advances in computing power and algorithms have made it possible to simulate longer timescales, crucial for observing slow conformational changes related to protein activation or allosteric regulation diva-portal.org.
Computational modeling can be integrated with experimental techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, to provide a more comprehensive understanding of protein structure and dynamics pitt.edu. MD simulations can help interpret experimental data, sample protein conformations, and predict or refine protein structures pitt.edu.
Analysis of Structure-Function Relationships and Allosteric Regulation
The relationship between protein structure and function is a fundamental principle in molecular biology fiveable.mebiozoomer.com. The specific three-dimensional arrangement of amino acids dictates a protein's activity, specificity, and interactions with other molecules fiveable.mebiozoomer.com. Analyzing structure-function relationships in NPS1 proteins involves correlating structural features with their biological roles.
Allosteric regulation is a key mechanism by which protein function is controlled through conformational changes induced by the binding of a molecule at a site distinct from the active site fiveable.mebiozoomer.comnih.gov. This binding can either enhance or inhibit protein activity fiveable.mebiozoomer.com. Allostery is considered an intrinsic property of many proteins, and understanding the molecular mechanisms of allosteric regulation is crucial for comprehending cellular processes nih.gov.
Computational approaches are valuable for analyzing structure-function relationships and identifying allosteric sites nih.gov. By studying the structural peculiarities of binding sites and the communication between different regions of a protein, computational modeling can help elucidate how conformational changes propagate through the protein structure and affect function nih.gov. Techniques like site-directed mutagenesis, guided by structural information, can experimentally validate the role of specific amino acids in protein stability, activity, and interactions fiveable.me. Understanding these relationships in NPS1 proteins can provide insights into their regulatory mechanisms and potential targets for intervention.
| Research Area | Key Methodologies |
| Evolutionary Conservation Analysis | Comparative Genomics, Comparative Proteomics, Multiple Sequence Alignment, Phylogenetic Analysis |
| Functional Complementation Studies | Heterologous Expression Systems (e.g., yeast, cell lines), Phenotype Rescue Assays |
| Protein 3D Structure Prediction/Determination | X-ray Crystallography, NMR, Cryo-EM, Homology Modeling, AI-based Prediction (AlphaFold) |
| Computational Modeling of Conformation & Dynamics | Molecular Dynamics (MD) Simulations, Computational Analysis of Conformational Changes |
| Structure-Function & Allosteric Regulation Analysis | Structural Analysis, Site-Directed Mutagenesis, Computational Identification of Binding/Allosteric Sites |
Integrative Systems Biology Approaches
Integrative systems biology approaches are crucial for deciphering the intricate functions and interactions of proteins like NPS1/NOP1 within the cellular context. These approaches combine data from various high-throughput techniques to build comprehensive models of biological systems.
Functional Protein Interaction Network Analysis
Functional protein interaction network analysis is a key method for understanding the cellular roles of NPS1/NOP1 by mapping its interactions with other proteins. Protein-protein interaction (PPI) networks represent the physical and functional associations between proteins within a cell. ebi.ac.uk Analyzing these networks can reveal protein complexes, pathways, and functional modules in which NPS1/NOP1 participates.
Studies utilizing platforms like STRING have been employed to analyze the interaction network of NOP1 protein in Saccharomyces cerevisiae. string-db.org This analysis shows NOP1 interacting with numerous proteins involved in ribosome biogenesis and rRNA processing, consistent with its known function. nih.govstring-db.org The network analysis can identify highly connected proteins (hub proteins) that are central to the network and potentially critical for cellular function. nih.govresearchgate.net For instance, NOP1 has been identified as a frequently encountered protein in protein-protein interaction networks related to ribosome biogenesis in S. cerevisiae. nih.gov
Protein interaction data can be derived from various sources, including experimental methods like co-purification, yeast two-hybrid, and genetic interactions, as well as computational predictions based on text mining, co-expression, and genomic context. string-db.orgstring-db.org Analyzing the topology of these networks, including measures like node degree and clustering coefficient, provides insights into the organization and potential functional importance of proteins within the network. ebi.ac.uknih.gov
High-Throughput Pathway Enrichment Analysis and Identification of Affected Biological Pathways
Pathway enrichment analysis is a computational method used to identify biological pathways or functional categories that are statistically over-represented in a set of genes or proteins, such as the interaction partners of NPS1/NOP1. This helps to understand the broader biological processes influenced by the protein.
Analysis of proteins interacting with NOP1 in S. cerevisiae shows significant enrichment in Gene Ontology (GO) terms related to nucleolar components and processes, including the 90S preribosome, small-subunit processome, preribosome, and ribonucleoprotein complex. string-db.org Additionally, terms related to ribosome biogenesis and rRNA processing are highly enriched. string-db.org This confirms the central role of NOP1 in these fundamental cellular activities.
Pathway enrichment analysis can also identify affected biological pathways in different conditions or organisms. For example, studies involving proteins related to ribosome biogenesis, including NOP1, have been used in the context of ribosomopathies to understand associated pathways and identify potential drug targets. nih.gov In other organisms, like Arabidopsis, pathway enrichment analysis has shown that genes encoding nucleolar proteins like NOP1 are involved in processes like ribosome biogenesis, which is a key component of cell growth control. frontiersin.org
Omics-Based Approaches (e.g., Proteomics, Genomics) for Comprehensive Analysis
Omics-based approaches, such as proteomics and genomics, provide high-throughput methods for the comprehensive analysis of proteins and genes, respectively. These technologies offer a global view of cellular states and can be integrated to gain a deeper understanding of protein function and regulation. isaaa.org
Proteomics studies allow for the large-scale identification, quantification, and characterization of proteins in a biological sample. isaaa.org This includes determining protein abundance, localization, and post-translational modifications (PTMs). yeastgenome.orgethz.ch Genomics provides information about the complete set of genes in an organism, including gene sequence, structure, and variations. isaaa.org
For NPS1/NOP1, proteomics has been used to determine its abundance in S. cerevisiae under different conditions. yeastgenome.org Data on protein half-life and abundance, obtained through techniques like SILAC coupled with mass spectrometry, contribute to understanding protein turnover and regulation. yeastgenome.org Genomics provides the sequence information for the NOP1 gene and allows for the identification of alleles and genetic interactions. yeastgenome.org
Integrating genomics and proteomics data can reveal discrepancies between mRNA and protein levels, suggesting post-transcriptional or post-translational regulation. oup.com This integrative approach is valuable for a comprehensive understanding of NPS1/NOP1 expression and function.
Cutting-Edge Experimental Techniques for NPS1 Research
Advanced experimental techniques enable detailed investigation of NPS1/NOP1 protein characteristics, modifications, and the functional consequences of altering its gene or expression.
Quantitative Proteomics for Protein Abundance and Post-Translational Modifications
Quantitative proteomics techniques allow for the precise measurement of protein levels and their modifications across different samples or conditions. ethz.chnih.gov This is essential for studying how NPS1/NOP1 abundance changes in response to various stimuli or in different cellular states, as well as identifying and quantifying its PTMs.
Techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) combined with mass spectrometry have been used to obtain quantitative protein abundance and half-life data for NOP1 in S. cerevisiae. yeastgenome.org Quantitative proteomics can also be applied to study PTMs such as methylation, phosphorylation, and acetylation, which can significantly impact protein activity, localization, and interactions. oup.comnih.gov NOP1 is known to be an S-adenosyl-L-methionine-dependent methyltransferase that methylates both RNA and protein, including histone H2A. uniprot.orgresearchgate.net Quantitative proteomics can help quantify the extent of these modifications under different conditions.
Data from quantitative proteomics studies can provide detailed insights into the dynamic nature of the proteome and how changes in protein abundance and PTMs relate to biological processes involving NPS1/NOP1. ethz.chbiorxiv.org
An example of protein abundance data for NOP1 in S. cerevisiae is available from studies using quantitative proteomics. yeastgenome.org These studies provide normalized data on molecules per cell under various conditions.
| Gene Systematic Name | Abundance (molecules/cell) | Media | Treatment | Reference |
| YDL014W (NOP1) | 24153 +/- 8996 | - | Untreated | yeastgenome.org |
| (Additional data available from source yeastgenome.org under various treatments) |
Advanced Gene Editing Technologies for Targeted Functional Studies
Advanced gene editing technologies, particularly CRISPR-Cas9, have revolutionized the ability to precisely modify genes in living organisms, enabling targeted functional studies of proteins like NPS1/NOP1. plos.orgcrisprtx.com
CRISPR-Cas9 allows for targeted cleavage of genomic DNA, leading to gene inactivation (knockout), specific mutations, or insertion of new genetic material. crisprtx.com This system typically involves a Cas9 enzyme guided to a specific DNA sequence by a guide RNA (gRNA). crisprtx.com
For NPS1/NOP1, gene editing can be used to create knockout mutants to study the essentiality of the gene, as has been done in S. cerevisiae. nih.govyeastgenome.org Temperature-sensitive alleles can also be generated to study the effects of partial or conditional loss of function. nih.govnih.gov CRISPR-Cas9 has been successfully applied for genome editing in various organisms, including yeast and plants, and can be used to introduce specific mutations in the NOP1 gene to investigate the functional importance of specific amino acid residues or domains, such as the kinase-like domain. nih.govplos.orgresearchgate.netplos.orgresearchmap.jpresearchgate.net
Gene editing technologies provide powerful tools to directly investigate the phenotypic consequences of genetic alterations in the NPS1/NOP1 gene, helping to elucidate its precise functions in ribosome biogenesis, cell cycle control, and other processes. nih.govnih.gov While some search results discuss CRISPR-Cas9 in the context of other genes like PSEN1 or in different organisms nih.govcrisprmedicinenews.comnih.govfrontiersin.org, the principles and techniques are applicable to targeted studies of NPS1/NOP1.
High-Resolution Microscopy and Imaging Techniques for Subcellular Localization and Dynamics
Understanding the precise subcellular location and dynamic behavior of proteins is fundamental to elucidating their functions within the complex cellular environment. High-resolution microscopy and advanced imaging techniques provide powerful tools to visualize proteins at the nanoscale, offering insights into their distribution, trafficking, and interactions in living or fixed cells. While the term "this compound" can refer to different proteins depending on the organism, including a nonribosomal peptide synthetase in Ajellomyces capsulatus, a nuclear protein and chromatin remodeler (STH1) in Saccharomyces cerevisiae, and a beta-lactamase in Pseudomonas aeruginosa, the application of advanced microscopy techniques is crucial for studying the localization and dynamics of any protein of interest. Specific detailed research findings and data tables focused solely on the high-resolution microscopy and imaging of a single, defined "this compound" in the context of subcellular localization and dynamics were not prominently available in the conducted searches. However, the principles and methodologies employed for studying protein localization and dynamics using high-resolution imaging are broadly applicable.
Various microscopy techniques are utilized to investigate protein localization and dynamics. Confocal microscopy, particularly spinning disk confocal microscopy, enables high-speed optical sectioning of cells, making it suitable for live-cell imaging and observing intracellular protein dynamics with high spatial and temporal resolution. nih.govembopress.org Total Internal Reflection Fluorescence (TIRF) microscopy is another technique valuable for studying events occurring near the cell membrane, such as protein endocytosis and the dynamics of membrane proteins. mcmaster.canih.gov
Significant advancements have been made with the advent of super-resolution microscopy (SRM) techniques, which overcome the diffraction limit of conventional light microscopy, allowing visualization of cellular structures and protein distributions with nanoscale precision, often down to tens of nanometers. nih.govresearchgate.netuniprot.org These techniques are essential for resolving the intricate organization of proteins within cellular compartments and observing dynamic processes at a finer scale.
Several SRM methods are employed in protein localization and dynamics studies:
Single-Molecule Localization Microscopy (SMLM): This category includes techniques like Photoactivatable Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). SMLM relies on the temporal separation of fluorescence emission from individual molecules, allowing their precise localization and the reconstruction of a super-resolution image. nih.govresearchgate.net SMLM is used to study the nanoscale organization of proteins and their dynamics, even in live cells. researchgate.netuniprot.org
MINFLUX Microscopy: This technique offers high spatial resolution and is particularly valuable for single-protein tracking, enabling researchers to study the diffusion, interactions, and dynamic behavior of individual proteins in real time.
DNA-PAINT: This method utilizes transient binding of fluorescently labeled DNA probes to target proteins, allowing for nanoscale visualization and the study of dynamic processes within the plasma membrane and other cellular structures.
These high-resolution imaging techniques, often combined with fluorescent protein tags (such as GFP) or other fluorescent labels, are widely applied to investigate protein trafficking, mobility, and interactions within various cellular compartments. nih.govembopress.org They provide critical data on where a protein is located, how it moves, and with what other molecules it associates, contributing significantly to our understanding of protein function in diverse biological processes.
While the general methodologies described here are applicable to studying the localization and dynamics of any protein, including those referred to as "this compound" in different biological contexts, specific detailed studies and associated data focusing solely on a particular this compound using these advanced high-resolution techniques were not found in the provided search results.
Q & A
Q. What experimental models are suitable for studying NPS1 protein function in vascular biology?
Researchers can utilize endothelial progenitor cells (EPCs) under oxidative stress induced by hydrogen peroxide (H₂O₂) to model vascular dysfunction. Key methodologies include:
- Nanoprecipitation : For encapsulating SIRT1 protein (or other targets) into nanoparticles to enhance membrane penetration .
- Flow Cytometry : To quantify PARP expression and nitric oxide (NO) levels in treated vs. control groups .
- Immunophenotyping : To validate surface markers and ensure cellular homogeneity during experiments .
Q. How can researchers assess NPS1's impact on proteomic profiles in cancer subtypes?
Proteomic classification via mass spectrometry is recommended. Key steps:
- Sample Preparation : Isolate proteins from tumor tissues or biofluids (e.g., urine, serum) .
- Data Clustering : Use unsupervised algorithms to group samples into subtypes (e.g., NPS1, NPS2, NPS3) based on protein expression patterns .
- Functional Enrichment : Link NPS1-associated proteins (e.g., immune response, DNA damage markers) to clinical outcomes using tools like DAVID or STRING .
Q. What techniques are effective for measuring NPS1-induced changes in nitric oxide (NO) signaling?
- Griess Assay : Quantifies extracellular NO metabolites (nitrite/nitrate) in cell culture supernatants .
- Fluorescent Probes (e.g., DAF-FM DA): Detect intracellular NO levels in real time using fluorescence microscopy .
- Correlation Analysis : Pair NO data with EPC migration/proliferation assays to assess functional outcomes .
Advanced Research Questions
Q. How can contradictory findings about NPS1's role in PARP expression be resolved?
Contradictions may arise from differences in cellular conditions (e.g., oxidative stress vs. normal). Strategies include:
- Condition-Specific Experiments : Compare PARP expression in H₂O₂-treated EPCs vs. healthy cells using immunoblotting .
- Time-Course Studies : Track PARP dynamics post-NPS1 administration to distinguish transient vs. sustained effects .
- Pathway Inhibition : Use PI3K/Akt inhibitors to dissect NPS1's interaction with VEGF signaling, which modulates NO and PARP .
Q. What methodologies enable comparative analysis of NPS1 orthologs in fungal species?
- Phylogenetic Analysis : Use tools like MEGA or RAxML to align NPS1-related AMP domains across Cochliobolus and Setosphaeria species .
- Domain Mapping : Identify conserved modules (e.g., adenylation, thiolation) in NRPS proteins using Pfam or InterPro .
- Gene Knockout : Validate functional redundancy by deleting NPS1/NPS3 orthologs and assessing secondary metabolite production .
Q. How can computational models improve understanding of NPS1's structural dynamics?
- Molecular Dynamics Simulations : Simulate NPS1-ligand interactions using GROMACS or AMBER .
- Membrane Computing : Compare performance metrics (e.g., step efficiency) between NPS1 and optimized models like ENPS1 .
- Docking Studies : Predict binding affinities with substrates using AutoDock Vina .
Data Analysis and Integration
Q. How should researchers integrate proteomic and genomic data to study NPS1 in disease contexts?
- Multi-Omics Platforms : Use tools like cBioPortal to cross-reference NPS1 proteomic data (e.g., tumor subtypes) with genomic alterations (e.g., COSMIC mutations) .
- Network Analysis : Construct protein-protein interaction networks using STRING or Cytoscape, focusing on pathways like DNA repair or immune response .
Q. What statistical approaches are robust for analyzing NPS1's dose-dependent effects?
- Nonlinear Regression : Fit dose-response curves using GraphPad Prism to calculate EC₅₀ values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control, NPS1, NPS1+H₂O₂) for significance in NO/PARP changes .
- Meta-Analysis : Aggregate data from independent studies to assess reproducibility (e.g., Forest plots) .
Tables of Key Findings
| Experimental Condition | PARP Expression (%) | NO Levels (%) | Reference |
|---|---|---|---|
| Normal EPCs | 1.39 | Baseline | |
| H₂O₂-Induced EPCs | 1.86 | 5.75 | |
| NPS1-Treated EPCs | 9.03 | 14.61 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
